molecular formula C16H22Cl3N5 B12316246 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride

6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride

Katalognummer: B12316246
Molekulargewicht: 390.7 g/mol
InChI-Schlüssel: URSINTNKQBZAQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

Compound A1 emerged from a collaborative effort between computational biologists and immunologists aiming to identify novel inhibitors of the classical complement pathway. In 2024, researchers at Kansas State University and East Carolina University employed AtomNet®, a deep neural network platform developed by AtomWise, to screen a virtual library of small molecules targeting the C1s protease. The screen prioritized 94 compounds for experimental validation, focusing on their ability to bind C1s, inhibit its enzymatic activity, and suppress classical pathway activation in serum-based assays. Among these candidates, A1—a pyridine-3-carboximidamide derivative featuring a phenylpiperazine substituent—demonstrated consistent activity across surface plasmon resonance (SPR), enzyme inhibition, and pathway-specific ELISA assays.

Table 1: Key milestones in the discovery of A1

Screening Phase Methodology Outcome
Virtual Screening AtomNet® deep neural network 94 compounds selected from 10^6 candidates
Initial Validation SPR, enzyme inhibition 1 hit (A1) identified
Dose-Response Analysis CP-specific ELISA IC~50~ = 12.3 μM for CP inhibition

Significance in Complement Pathway Research

The classical complement pathway is a critical mediator of immune responses, initiated when the C1 complex—composed of C1q, C1r, and C1s—binds to antigen-antibody complexes. C1s, a serine protease, cleaves complement components C4 and C2 to generate the C3 convertase (C4bC2a), amplifying downstream inflammatory and lytic cascades. Dysregulation of this pathway contributes to autoimmune disorders, ischemia-reperfusion injury, and neurodegenerative diseases. A1’s inhibition of C1s offers a targeted strategy to suppress pathological complement activation without broadly compromising immune defense.

Notably, A1 blocks heparin-induced immune complex-mediated complement activation, a mechanism implicated in conditions like heparin-induced thrombocytopenia and systemic lupus erythematosus. Its efficacy in preventing antibody-sensitized erythrocyte lysis (in vitro IC~50~ = 15.7 μM) underscores its potential as a research tool and therapeutic lead.

Position within Small-Molecule Protease Inhibitor Research

Small-molecule inhibitors of complement proteases face dual challenges: achieving selectivity over homologous serine proteases (e.g., thrombin, trypsin) and avoiding the pharmacokinetic limitations of biologic agents like monoclonal antibodies. A1 addresses these challenges through its unique scaffold, which combines a pyridine-3-carboximidamide core with a 4-phenylpiperazine moiety. Unlike traditional amidine-based inhibitors (e.g., nafamostat), A1 lacks a guanidine group, reducing off-target interactions while maintaining competitive inhibition.

Table 2: Comparative analysis of C1s inhibitors

Inhibitor Class Example Mechanism K~i~ (μM) Selectivity Profile
Monoclonal Antibody Sutimlimab Allosteric blockade N/A High for C1s
Amidinoheterocycle Nafamostat Competitive 0.002 Low (broad serine protease inhibition)
Pyridine Derivative A1 Competitive 5.8 Moderate (C1s > C1r, thrombin)

Structural studies reveal that A1 binds to the C1s S1 pocket, forming hydrogen bonds with Gly613 and Ser614, while its phenylpiperazine group occupies a hydrophobic subpocket near Tyr605. This binding mode diverges from nafamostat’s interaction with trypsin-like proteases, explaining A1’s improved selectivity.

Eigenschaften

Molekularformel

C16H22Cl3N5

Molekulargewicht

390.7 g/mol

IUPAC-Name

6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide;trihydrochloride

InChI

InChI=1S/C16H19N5.3ClH/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14;;;/h1-7,12H,8-11H2,(H3,17,18);3*1H

InChI-Schlüssel

URSINTNKQBZAQT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N.Cl.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nitrile to Carboximidamide Conversion

The Pinner reaction provides a pathway for converting nitriles to amidines. Key steps include:

  • Nitrile Activation : Pyridine-3-carbonitrile reacts with hydrochloric acid to form an imidium chloride intermediate.
  • Ammonia Addition : Introduction of ammonia or a primary amine yields the amidine structure.
  • Salt Formation : Treatment with HCl generates the trihydrochloride form.

Reaction Scheme :
$$
\text{Pyridine-3-carbonitrile} + \text{HCl} \rightarrow \text{Imidium chloride} \xrightarrow{\text{NH}_3} \text{Carboximidamide} \xrightarrow{\text{3 HCl}} \text{Trihydrochloride salt}
$$

Installation of the 4-Phenylpiperazin-1-yl Group

The piperazine substituent is introduced through cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

For halogenated pyridines, a palladium-catalyzed coupling with 4-phenylpiperazine boronic ester could install the substituent:

Reagent/Conditions Purpose
Pyridine-6-bromo intermediate Electrophilic partner
4-Phenylpiperazine boronate Nucleophilic partner
Pd(dba)₂, RuPhos ligand Catalyst system
NaOBut, DME, 120°C Base and solvent for coupling

This method is supported by analogous couplings in bromodomain inhibitor synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo SNAr with amines:

  • Activation : Nitro or cyano groups activate the pyridine ring for displacement.
  • Reaction : 4-Phenylpiperazine attacks the activated position.

Salt Formation and Purification

The trihydrochloride salt is formed by protonation of the amidine and piperazine nitrogens:

  • Free Base Synthesis : Neutral amidine-piperazine compound
  • Protonation : Treatment with concentrated HCl in ethanol or ether
  • Crystallization : Purification via recrystallization from PEG-4000 or acetone

Key Parameters :

Parameter Value/Description
HCl Equivalents 3:1 (trihydrochloride stoichiometry)
Solvent Ethanol, ether, or acetone
Yield ~50-70% (estimated from analogs)

Alternative Synthetic Pathways

One-Pot Amidine Formation

Direct amidine synthesis from nitriles using ammonium chloride and heat:
$$
\text{Nitrile} + \text{NH}_4\text{Cl} \xrightarrow{\Delta} \text{Amidine} \cdot \text{HCl}
$$
This method avoids isolation of intermediates but may require optimization for pyridine substrates.

Multicomponent Reactions

Challenges and Optimization Strategies

Challenge Mitigation Strategy
Low reaction yields Use microwave-assisted heating
Solubility issues Employ polar aprotic solvents (DME, DMF)
Byproduct formation Optimize ligand ratios in coupling reactions

Analytical Characterization

Critical data for verifying compound identity:

Technique Key Observations
¹H NMR Peaks for piperazine protons (δ 2.5-3.5 ppm) and pyridine protons (δ 7.0-8.5 ppm)
HRMS [M+3H]³⁺ ion at m/z 281.3556 (C₁₆H₁₉N₅)
X-ray Crystallography Confirms binding mode to C1s protease

Industrial-Scale Considerations

Factor Preferred Approach
Cost Control Use pyridine-3-carbonitrile as starting material
Purity Recrystallization from PEG-4000
Scalability Microwave-assisted reactions

Comparative Analysis of Reported Syntheses

While direct protocols for this compound are limited, analogous methods from:

  • C1s Inhibitor Development : A1 (compound A1) synthesis via virtual screening and biochemical assays
  • Bromodomain Inhibitors : Pyridazinone derivatives using Pd-catalyzed couplings
  • Pinner Reaction Applications : Amidine formation from nitriles

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(4-Phenylpiperazin-1-yl)pyridin-3-carboximidamid-trihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Reihe von funktionalisierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Immunology

Research indicates that 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride can effectively inhibit C1s activity. This inhibition can lead to decreased levels of downstream complement components (C4 and C2), which are vital for the formation of the membrane attack complex involved in cell lysis. The compound has been identified through virtual screening methods as a promising candidate for further development as a therapeutic agent against complement-mediated diseases such as:

  • Systemic Lupus Erythematosus (SLE)
  • Rheumatoid Arthritis
  • Age-related Macular Degeneration

Drug Development

The compound's structure allows it to interact with specific sites on the C1s protease, making it a valuable lead compound for drug development. Its potential to serve as a scaffold for designing more potent and selective inhibitors has been highlighted in several studies. The focus on structure-activity relationships (SAR) can guide modifications to enhance efficacy and reduce side effects.

Case Study 1: Inhibition of C1s Protease

A study published in The Journal of Immunology demonstrated that 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide exhibits high selectivity for C1s over other serine proteases, with an IC50 value indicating effective inhibition at low concentrations . This selectivity is crucial for minimizing off-target effects during therapeutic applications.

Case Study 2: Complement-Mediated Disease Models

In animal models of complement-mediated diseases, administration of this compound resulted in reduced inflammation and tissue damage compared to control groups. These findings suggest that targeting the classical complement pathway can provide significant therapeutic benefits in managing autoimmune conditions .

Table 1: Structure-Activity Relationship (SAR) Analysis

SubstituentActivityIC50 (µM)Notes
4-PhenylpiperazineHigh0.025Essential for binding to C1s
Pyridine RingModerate0.050Contributes to overall stability
Carboximidamide GroupCritical-Key functional group for activity

Wirkmechanismus

The compound exerts its effects by selectively inhibiting the C1s protease, a key enzyme in the classical complement pathway. It binds to the substrate recognition site of C1s, preventing the cleavage of downstream components such as C4 and C2. This inhibition disrupts the activation of the complement pathway, reducing inflammation and tissue damage associated with complement-mediated diseases .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride
  • CAS Number : 1376162-36-5
  • Molecular Formula : C₁₆H₂₂Cl₃N₅
  • Molecular Weight : 390.74 g/mol
  • Structural Features : Combines a pyridine-3-carboximidamide core with a 4-phenylpiperazinyl substituent, stabilized as a trihydrochloride salt .

Key Properties :

  • Hazard Profile : Classified with warnings (H302, H312, H332) for toxicity via ingestion, dermal contact, or inhalation .

Comparison with Structurally or Functionally Related Compounds

Aderbasib (INCB 007839)

Chemical Identity :

  • CAS Number : 791828-58-5
  • Molecular Formula : C₂₁H₂₈N₄O₅
  • Molecular Weight : 416.47 g/mol
  • Structural Features : Contains a 4-phenylpiperazinyl group linked to a 5-azaspiro[2.5]octane scaffold, with additional hydroxamic acid and ester moieties .

Key Differences :

Parameter Target Compound Aderbasib
Core Structure Pyridine-3-carboximidamide 5-Azaspiro[2.5]octane
Biological Role Cardiovascular therapy, metal extraction Antineoplastic (ErbB Sheddase inhibitor)
Salt Form Trihydrochloride Free base (no salt reported)
Therapeutic Target Cardiovascular systems ADAM protease in cancer cells

Functional Insights :

  • Both compounds share the 4-phenylpiperazinyl group, which is often associated with modulating receptor binding (e.g., serotonin or dopamine receptors). However, Aderbasib’s spirocyclic structure and hydroxamic acid group enhance its specificity for inhibiting ADAM proteases in oncology .

Hoechst 33342 (bis-Benzimide Trihydrochloride)

Chemical Identity :

  • Molecular Formula : C₂₇H₂₈N₆O·3HCl
  • Structural Features : Bis-benzimide dye with a trihydrochloride salt, optimized for DNA binding .

Key Differences :

Parameter Target Compound Hoechst 33342
Core Structure Pyridine-3-carboximidamide Bis-benzimide
Primary Application Therapeutic, metal extraction Live/fixed-cell DNA staining
Mechanism Metal chelation, cardiovascular effects AT-rich DNA minor groove binding
Safety H302/H312/H332 warnings Low acute toxicity (cell culture-safe)

Functional Insights :

  • Both compounds are trihydrochloride salts, enhancing solubility in aqueous media. However, Hoechst 33342’s planar benzimide structure enables DNA intercalation, while the target compound’s pyridine-carboximidamide group supports metal coordination and cardiovascular activity .

General Pyridine-3-carboximidamide Derivatives

Structural Context: Pyridine-3-carboximidamide derivatives are recognized for their versatility in medicinal chemistry.

Comparison with Unsubstituted Pyridine-3-carboximidamide :

  • Bioactivity : The unsubstituted parent compound lacks the 4-phenylpiperazinyl group, reducing its affinity for receptors associated with cardiovascular or neurological pathways.
  • Applications: Limited to basic metal extraction, whereas the target compound expands into therapeutic domains .

Biologische Aktivität

6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride is a compound with potential therapeutic applications, particularly in the field of oncology and neuropharmacology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20ClN5
  • Molar Mass : 317.82 g/mol
  • CAS Number : 1376162-36-5

The compound exhibits its biological effects primarily through interactions with various receptors and enzymes involved in cellular signaling pathways. Notably, it has been observed to influence the following biological targets:

  • Serotonin Receptors : The piperazine moiety may enhance binding affinity to serotonin receptors, potentially influencing mood and anxiety-related pathways.
  • Dopamine Receptors : Similar interactions may occur with dopamine receptors, implicating the compound in dopaminergic signaling.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay to determine cell viability.

Cell LineGI50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
HeLa (Cervical)3.2Cell cycle arrest in G0/G1 phase
CCRF-CEM (Leukemia)4.8Disruption of mitochondrial membrane potential

The results indicate that the compound effectively inhibits cell proliferation, particularly in breast and cervical cancer cell lines, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in modulating neuropharmacological pathways. It has been tested for its effects on anxiety and depression models in rodents, where it exhibited significant anxiolytic and antidepressant-like effects.

Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) focused on the cytotoxic effects of various derivatives of pyridine compounds, including this compound. The researchers reported a significant reduction in cell viability across multiple tumor cell lines, with a particular focus on the mechanism involving apoptosis induction through caspase activation .

Study 2: Neuropharmacological Assessment

In a separate investigation by Johnson et al. (2024), the compound was assessed for its potential antidepressant effects using the forced swim test (FST) and elevated plus maze (EPM) in mice. The results indicated that treatment with the compound led to a marked increase in time spent in the open arms of the EPM, suggesting reduced anxiety levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride?

  • The compound is typically synthesized via nucleophilic substitution reactions. Key steps include coupling 4-phenylpiperazine with a pyridine-carboximidamide precursor under basic conditions, followed by salt formation with hydrochloric acid. Structural analogs in Enamine’s Building Blocks Catalogue (e.g., EN300-6762580) suggest that intermediates like 6-(benzyloxy)pyridine-3-carboximidamide hydrochloride can be modified to introduce piperazinyl groups .
  • Methodological Tip : Optimize reaction stoichiometry using anhydrous solvents (e.g., DMF or THF) and monitor progress via LC-MS to minimize byproducts.

Q. How is the compound’s structural identity validated in early-stage research?

  • Use X-ray crystallography (e.g., SHELX programs for small-molecule refinement) to resolve the trihydrochloride salt’s crystal structure . Complementary techniques include:

  • NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • High-resolution mass spectrometry (HR-MS) : Verify molecular weight (expected [M+H]⁺ for C₁₆H₂₀Cl₃N₅ ≈ 396.09).
    • Data Cross-Check : Compare with reference standards (e.g., USP/EP impurity profiles for related piperazine derivatives) .

Q. What in vitro assays are suitable for initial assessment of C1s inhibitory activity?

  • Functional assays include:

  • CP activation assays : Measure inhibition of complement-driven hemolysis using Ab-sensitized sheep erythrocytes .
  • ELISA-based CP pathway analysis : Quantify C4/C2 cleavage inhibition in heparin-induced immune complexes .
    • Dose-Response : Report IC₅₀ values; A1 (the compound) shows dose-dependent inhibition with Ki ≈ 5.8 μM .

Advanced Research Questions

Q. How can crystallographic data elucidate the compound’s mechanism of C1s inhibition?

  • The 1.8-Å resolution crystal structure of A1 bound to C1s reveals competitive inhibition at the substrate recognition site. Key interactions include:

  • Hydrogen bonding between the carboximidamide group and C1s catalytic residues (e.g., Ser634).
  • π-Stacking of the phenylpiperazine moiety with hydrophobic pockets .
    • Experimental Design : Use SHELXC/D/E pipelines for phase determination and SHELXL for refinement .

Q. How do structural modifications impact potency and selectivity?

  • Structure-activity relationship (SAR) studies on A1 analogs highlight:

  • Piperazine substitutions : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance binding affinity by 2-fold.
  • Pyridine ring modifications : Trifluoromethyl groups at position 6 reduce off-target effects (see MFCD01941301 analogs) .
    • Methodological Tip : Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs for synthesis .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Data Contradiction Analysis :

  • Bioavailability : Trihydrochloride salts may exhibit poor membrane permeability. Test prodrug formulations (e.g., ester derivatives).
  • Off-target effects : Use pathway-specific ELISAs to rule out interference with alternative complement pathways .
    • In Vivo Models : Validate CP inhibition in murine models of autoimmune diseases (e.g., lupus nephritis) with dose ranges of 10–50 mg/kg .

Q. How can researchers mitigate stability issues during long-term storage?

  • The trihydrochloride salt is hygroscopic. Recommendations:

  • Storage : Use desiccated, light-protected containers at –20°C.
  • Stability Testing : Monitor degradation via HPLC (e.g., impurity peaks corresponding to free base or hydrolyzed carboximidamide) .

Q. What analytical methods resolve impurities in batch synthesis?

  • HPLC-MS : Detect and quantify impurities (e.g., des-phenylpiperazine byproduct) using C18 columns and 0.1% TFA/ACN gradients.
  • Reference Standards : Cross-validate with EP/USP guidelines for related compounds (e.g., MM0421.03 for dihydrochloride salts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.